3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
“3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one” is a complex organic compound that features multiple heterocyclic structures, including indole, pyrazole, and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis. Each heterocyclic ring might be synthesized separately and then coupled together through various organic reactions. Common synthetic methods might include:
Indole Synthesis: Fischer indole synthesis or Bartoli indole synthesis.
Pyrazole Synthesis: Cyclization of hydrazines with 1,3-diketones.
Pyrimidine Synthesis: Biginelli reaction or condensation of β-dicarbonyl compounds with urea.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole or pyrazole rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as building blocks for more complex molecules or as ligands in coordination chemistry.
Biology
Biologically, these compounds might be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive roles.
Medicine
In medicine, they could be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan or serotonin.
Pyrazole Derivatives: Compounds like celecoxib or pyrazole itself.
Pyrimidine Derivatives: Compounds like uracil or thymine.
Uniqueness
The uniqueness of “3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one” lies in its combination of these three heterocyclic structures, which might confer unique biological activities or chemical properties not seen in simpler compounds.
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-13-11-14(2)26(23-13)21-22-16(4)15(3)20(28)25(21)12-19(27)24-10-9-17-7-5-6-8-18(17)24/h5-8,11H,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKKWTLIZBZCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)N3CCC4=CC=CC=C43)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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